molecular formula C4H5BrN4 B3115953 3-bromopyrazine-2,6-diamine CAS No. 212779-25-4

3-bromopyrazine-2,6-diamine

Cat. No.: B3115953
CAS No.: 212779-25-4
M. Wt: 189.01 g/mol
InChI Key: HAMBERWXUOPUEE-UHFFFAOYSA-N
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Description

3-Bromopyrazine-2,6-diamine is a heterocyclic organic compound with the molecular formula C4H5BrN4 It is a derivative of pyrazine, characterized by the presence of bromine and amino groups at specific positions on the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromopyrazine-2,6-diamine typically involves the bromination of pyrazine derivatives followed by amination. One common method involves the bromination of 2,6-diaminopyrazine using bromine in acetic acid, followed by purification steps to isolate the desired product . Another approach includes the use of organometallic reagents such as organolithiums and organomagnesiums to introduce the bromine atom into the pyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromopyrazine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

The major products formed from these reactions include substituted pyrazines, nitro derivatives, and various heterocyclic compounds with potential biological activities .

Scientific Research Applications

3-Bromopyrazine-2,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromopyrazine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and amino groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyrazine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Chloropyrazine-2,6-diamine: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological activity.

    3-Iodopyrazine-2,6-diamine: Contains iodine, which can affect its electronic properties and reactivity.

Uniqueness

3-Bromopyrazine-2,6-diamine is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions and its potential as a pharmacophore in drug design. The combination of bromine and amino groups provides a versatile scaffold for the development of novel compounds with diverse biological activities .

Properties

IUPAC Name

3-bromopyrazine-2,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN4/c5-3-4(7)9-2(6)1-8-3/h1H,(H4,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMBERWXUOPUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2-chloro-3-bromo-6-aminopyrazine (15 g, 0.072 mole) in absolute ethanol (150 ml) and 0.880 ammonia (375 ml) was stirred and heated in an autoclave at 160° C. and 20 atm. for 16 hrs The cooled mixture was evaporated in vacuo and extracted with hot methanol (3×100 ml). The combined methanol extracts were evaporated in vacuo. The residue was dissolved in hot chloroform, dried over anhydrous magnesium sulphate, filtered and the filtrate evaporated in vacuo. The residue was triturated with 40-60° C. petroleum ether, filtered, and dried in vacuo. Yield 5.51 g (40%), M.p. 176-178° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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